Indol-2-one, 1-(3-methylpiperidin-1-ylmethyl)-3-(p-tolylimino)-1,3-dihydro-
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Overview
Description
(3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes an indole core, a piperidine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methylbenzaldehyde with 3-methylpiperidine to form an imine intermediate. This intermediate is then subjected to cyclization with an indole derivative under acidic conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that can be easily recycled is also a key consideration to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted indoles.
Scientific Research Applications
(3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **(3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE shares structural similarities with other indole derivatives and piperidine-containing compounds.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
The uniqueness of (3E)-3-[(4-METHYLPHENYL)IMINO]-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H25N3O |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)imino-1-[(3-methylpiperidin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C22H25N3O/c1-16-9-11-18(12-10-16)23-21-19-7-3-4-8-20(19)25(22(21)26)15-24-13-5-6-17(2)14-24/h3-4,7-12,17H,5-6,13-15H2,1-2H3 |
InChI Key |
BEVHVSGZHFIYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C)C2=O |
Origin of Product |
United States |
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